![molecular formula C9H14O2 B143563 Methyl bicyclo[4.1.0]heptane-1-carboxylate CAS No. 132903-60-7](/img/structure/B143563.png)
Methyl bicyclo[4.1.0]heptane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl bicyclo[4.1.0]heptane-1-carboxylate is a chemical compound that is widely used in scientific research. It is a bicyclic ester that is commonly used as a building block for the synthesis of various organic compounds. The compound has a unique structure that makes it an important tool in the study of organic chemistry.
Mecanismo De Acción
The mechanism of action of methyl bicyclo[4.1.0]heptane-1-carboxylate is not well understood. However, it is believed that the compound acts as a nucleophile in organic chemical reactions. The unique structure of the compound allows it to participate in a variety of chemical reactions, making it a valuable tool in organic chemistry research.
Efectos Bioquímicos Y Fisiológicos
Methyl bicyclo[4.1.0]heptane-1-carboxylate does not have any known biochemical or physiological effects. The compound is primarily used in scientific research and is not intended for human consumption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl bicyclo[4.1.0]heptane-1-carboxylate in lab experiments is its unique structure and reactivity. The compound can be used as a building block for the synthesis of various organic compounds, making it a valuable tool in organic chemistry research. However, one of the limitations of using the compound is its high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for research involving methyl bicyclo[4.1.0]heptane-1-carboxylate. One area of research is the development of new synthetic methods for the compound. Another area of research is the exploration of the compound's potential as a reagent in new organic chemical reactions. Additionally, the compound may have potential applications in the development of new drugs and materials.
Métodos De Síntesis
The synthesis of methyl bicyclo[4.1.0]heptane-1-carboxylate can be achieved through several methods. One of the most common methods is the reaction of cyclopentadiene with maleic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with methanol to yield methyl bicyclo[4.1.0]heptane-1-carboxylate.
Aplicaciones Científicas De Investigación
Methyl bicyclo[4.1.0]heptane-1-carboxylate is widely used in scientific research due to its unique structure and reactivity. It is commonly used as a building block for the synthesis of various organic compounds. The compound is also used as a reagent in organic chemical reactions, such as Diels-Alder reactions and ring-opening reactions.
Propiedades
Número CAS |
132903-60-7 |
|---|---|
Nombre del producto |
Methyl bicyclo[4.1.0]heptane-1-carboxylate |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
methyl bicyclo[4.1.0]heptane-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-11-8(10)9-5-3-2-4-7(9)6-9/h7H,2-6H2,1H3 |
Clave InChI |
TWGWPYRHWOFFAB-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CCCCC1C2 |
SMILES canónico |
COC(=O)C12CCCCC1C2 |
Sinónimos |
Bicyclo[4.1.0]heptane-1-carboxylic acid, methyl ester, (-)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)
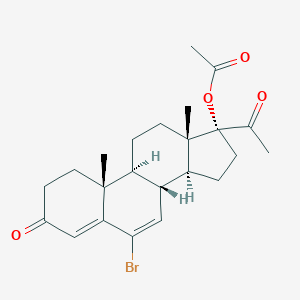
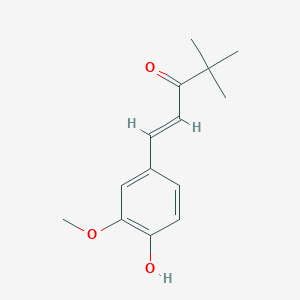

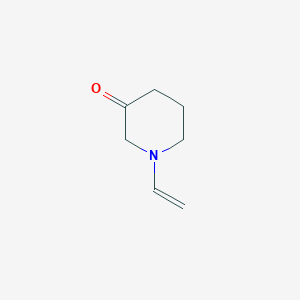
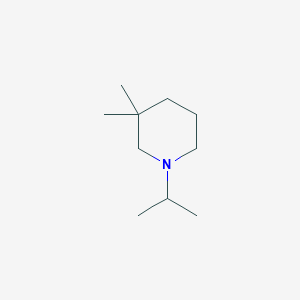

![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)

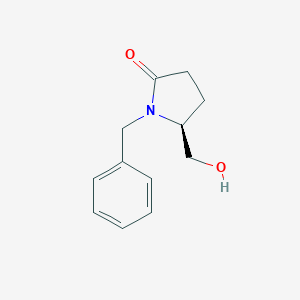

![Thieno[3,2-c]pyridine](/img/structure/B143518.png)

![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)